molecular formula C20H20N6S4 B1676839 1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane CAS No. 711019-86-2

1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane

Cat. No. B1676839
M. Wt: 472.7 g/mol
InChI Key: WDZVWDXOIGQJIO-PPUGGXLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane”, also known as MRS 2578, is a bioactive small molecule . It belongs to the class of organic compounds known as n-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .


Molecular Structure Analysis

The empirical formula for this compound is C20H20N6S4 and it has a molecular weight of 472.67 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

MRS 2578 is a desiccated colorless to light brown powder . It is soluble in DMSO (>5 mg/mL), but insoluble in water .

Scientific Research Applications

Polymer Synthesis and Modification

The radical addition of thiols to polybutadienes, such as butanethiol, demonstrates the potential for modifying polymer chains and introducing functional groups like thioureido units. This modification can influence the polymer's properties, such as its thermal stability, mechanical strength, and chemical reactivity, making it applicable in various industrial and technological fields (Campa & Pham, 1981).

Catalysis and Hydrodesulfurization

The study of thiophene hydrodesulfurization on molybdenum catalysts highlights the relevance of thioureido and similar compounds in catalytic processes. These compounds can serve as model systems to understand the mechanisms of catalytic reactions, particularly in the removal of sulfur from hydrocarbons, a crucial process in the petroleum industry for producing cleaner fuels (Sullivan & Ekerdt, 1998).

Nanocomposite Materials

The synthesis of butane-1,4-diyl bis(2-mercaptoacetate) and its subsequent reaction with diisocyanates to form polythiourethanes represents an innovative approach to creating new materials with enhanced properties. Such materials can have applications in coatings, adhesives, and the manufacturing of composite materials with improved thermal stability and mechanical properties (Pirayesh, Qolizade, Talebi, & Salami‐Kalajahi, 2022).

Synthetic Organic Chemistry

The metalation of 1,3-dithiolanes, a reaction that can lead to the formation of thiocarbonyl compounds, showcases the utility of thioureido and similar functional groups in synthetic organic chemistry. These reactions can be exploited for the synthesis of various sulfur-containing organic compounds, which have applications in pharmaceuticals, agrochemicals, and material science (Wilson, Georgiadis, Khatri, & Bartmess, 1980).

properties

IUPAC Name

1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHNRGHTJPFMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582027
Record name N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane

CAS RN

711019-86-2
Record name N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane
Reactant of Route 2
Reactant of Route 2
1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane
Reactant of Route 3
Reactant of Route 3
1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane
Reactant of Route 4
Reactant of Route 4
1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane
Reactant of Route 5
Reactant of Route 5
1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane
Reactant of Route 6
Reactant of Route 6
1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane

Citations

For This Compound
7
Citations
J Wu, B Han, V Fanelli, X Wen, Y Huang… - Critical Care …, 2018 - journals.lww.com
Objectives: To examine the effects and mechanisms of human neutrophil peptides in systemic infection and noninfectious inflammatory lung injury. Design: Prospective experimental …
Number of citations: 5 journals.lww.com
A Guzman-Aranguez, C Santano, A Martin-Gil… - … of Pharmacology and …, 2013 - ASPET
The presence and activity of nucleotides and dinucleotides in the physiology of most, if not all, organisms, from bacteria to humans, have been recognized by the scientific community, …
Number of citations: 47 jpet.aspetjournals.org
W Fischer, K Appelt, M Grohmann, H Franke… - Neuroscience, 2009 - Elsevier
Astrocytes express purinergic receptors that are involved in glial–neuronal cell communication. Experiments were conducted to characterize the expression of functional P2X/P2Y …
Number of citations: 71 www.sciencedirect.com
J Niu, D Huang, R Zhou, MX Yue, T Xu, J Yang… - Journal of …, 2017 - Springer
Background More evidence suggests that dorsal spinal cord microglia is an important site contributing to CB2 receptor-mediated analgesia. The upregulation of P2Y 12 and P2Y 13 …
Number of citations: 40 link.springer.com
G Magni, S Ceruti - Biochemical pharmacology, 2013 - Elsevier
Millions of individuals worldwide suffer from acute and, more severely, chronic pain conditions (eg, neuropathic pain, and migraine). The latter bear tremendous personal, familial, and …
Number of citations: 79 www.sciencedirect.com
IS Schädlich, R Winzer, J Stabernack, E Tolosa… - Seminars in …, 2023 - Springer
In ischemic stroke, the primary neuronal injury caused by the disruption of energy supply is further exacerbated by secondary sterile inflammation. The inflammatory cascade is largely …
Number of citations: 5 link.springer.com
A Hasan, S TAŞGIN - Türk Doğa ve Fen Dergisi, 2021 - dergipark.org.tr
Helichrysum türleri genel olarak ölümsüz, ölümsüz çiçek, ölmez çiçeği ve solgun çiçek olarak bilinir ve Anadolu’da çay olarak kullanılmaktadır. Ölmez çiçeğin fenolik bileşikleri koroner …
Number of citations: 4 dergipark.org.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.